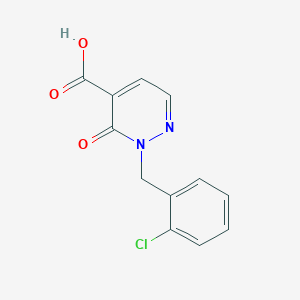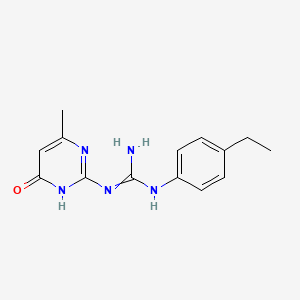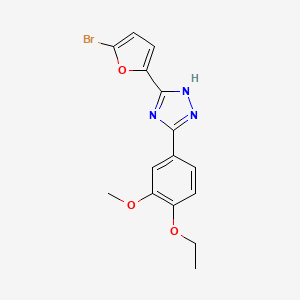
Methyl 6-(indolin-1-yl)-4-methylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(indolin-1-yl)-4-methylnicotinate is a compound that belongs to the class of nicotinates, which are derivatives of nicotinic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(indolin-1-yl)-4-methylnicotinate typically involves the reaction of 6-bromo-4-methylnicotinic acid with indoline in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then esterified using methanol and a catalyst like sulfuric acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
Methyl 6-(indolin-1-yl)-4-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the indoline moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted nicotinates with various functional groups.
科学的研究の応用
Methyl 6-(indolin-1-yl)-4-methylnicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of Methyl 6-(indolin-1-yl)-4-methylnicotinate involves its interaction with specific molecular targets and pathways. The indoline moiety is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer’s disease.
類似化合物との比較
Similar Compounds
- Methyl 6-(indolin-1-yl)nicotinate
- Methyl 4-methylnicotinate
- Indoline derivatives
Uniqueness
Methyl 6-(indolin-1-yl)-4-methylnicotinate stands out due to its unique combination of the indoline moiety and the nicotinate structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds.
特性
分子式 |
C16H16N2O2 |
|---|---|
分子量 |
268.31 g/mol |
IUPAC名 |
methyl 6-(2,3-dihydroindol-1-yl)-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H16N2O2/c1-11-9-15(17-10-13(11)16(19)20-2)18-8-7-12-5-3-4-6-14(12)18/h3-6,9-10H,7-8H2,1-2H3 |
InChIキー |
GNGWHFQHPNINPB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1C(=O)OC)N2CCC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B11803953.png)




![6-((4-Aminopiperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11803977.png)




